Iodoantipyrine

Description

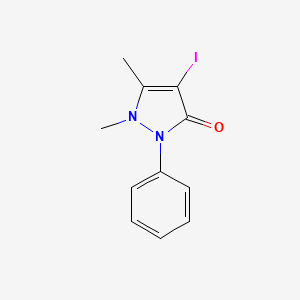

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-iodo-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IN2O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOBLCHCPLOXCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046047 | |

| Record name | Iodoantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129-81-7 | |

| Record name | 4-Iodoantipyrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodoantipyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodoantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOANTIPYRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V30V6H1QX4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Radiochemical Synthesis and Labeling Methodologies of Iodoantipyrine

Synthesis of Carbon-11 (B1219553) Labeled Iodoantipyrine ([11C]-Iodoantipyrine)

The synthesis of [11C]-Iodoantipyrine is a multi-step process that begins with the production of a simple, C-11 labeled precursor, which is then used to build the final molecule.

Precursor Chemistry and Reaction Pathways

The primary method for producing [11C]-Iodoantipyrine involves a two-step reaction sequence. The process starts with the methylation of a precursor molecule, 3-methyl-1-phenyl-2-pyrazolin-5-one, using [11C]-labeled methyl iodide ([11C]CH3I). nih.gov This initial reaction forms [11C]-antipyrine. The [11C]CH3I itself is synthesized from [11C]CO2, which is produced in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction. nih.govnih.gov The resulting [11C]-antipyrine is then purified, typically through silica-gel column chromatography, before undergoing the final step: iodination. nih.gov This subsequent reaction introduces an iodine atom onto the antipyrine (B355649) structure, yielding the desired [11C]-iodoantipyrine. nih.govresearchgate.net An alternative precursor, 4-isopropyl-3-methyl-1-phenylpyrazol-5-one, has also been used for methylation with [11C]methyl iodide, although this produces [11C]-4-isopropylantipyrine, a related but different tracer. nih.gov

Radiochemical Yield and Purity Assessment in [11C]-Iodoantipyrine Production

| Parameter | Reported Value | Reference |

|---|---|---|

| Precursor | 3-methyl-1-phenyl-2-pyrazolin-5-one | nih.gov |

| Methylating Agent | [11C]methyl iodide | nih.gov |

| Overall Radiochemical Yield | 10% | nih.gov |

| Radiochemical Purity | >99.5% | nih.govresearchgate.net |

| Specific Activity | 30 mCi/µmol | nih.gov |

Synthesis of Iodine Radiolabeled this compound (e.g., [123I]-, [131I]-Iodoantipyrine)

Labeling this compound with iodine isotopes like 123I and 131I typically involves direct iodination or exchange reactions, which can be optimized to produce high-purity products.

Factors Influencing Radiochemical Stability and Decomposition of Iodine-Labeled this compound

The stability of radioiodinated pharmaceuticals is a critical factor for their use. nih.gov The carbon-iodine (C-I) bond can be susceptible to cleavage, a process known as deiodination. nih.gov The stability of this bond is influenced by the molecular structure as a whole. nih.govresearchgate.net Generally, iodine attached to sp² carbon atoms, such as in iodoarenes, tends to be more stable in vivo than iodine on sp³ carbons or certain iodinated heterocycles. nih.govresearchgate.net

Decomposition can also be caused by radiolysis, where the radiation emitted by the radionuclide generates free radicals that can break chemical bonds in the radiopharmaceutical. mdpi.com To mitigate this, substances with antioxidant properties, such as ascorbic acid or gentisic acid, are sometimes added to the formulation to maintain stability. mazums.ac.ir The choice of oxidizing agent and reaction conditions (pH, temperature) during synthesis can also impact the final product's stability and the formation of byproducts. nih.gov For instance, the use of certain oxidants can lead to the formation of chlorinated byproducts that must be removed during purification. nih.gov

| Parameter | Details | Reference |

|---|---|---|

| Labeling Method | Direct iodination of antipyrine | researchgate.net |

| Radioisotope | 131I or 125I (No-Carrier-Added) | researchgate.net |

| Oxidizing Agent | Chloramine-T | researchgate.net |

| Overall Yield | ~90% | researchgate.net |

| Purification Method | Reversed-phase liquid chromatography | researchgate.net |

| Final Radiochemical Purity | 99 ± 1% | researchgate.net |

Quality Control and Radiochemical Analysis of Radiolabeled this compound Preparations

Strict quality control (QC) is essential to ensure the purity and identity of any radiopharmaceutical preparation before use. mazums.ac.ir These QC procedures involve a series of tests to identify and quantify various impurities. dergipark.org.tr For radiolabeled this compound, the primary analyses focus on determining radiochemical purity (RCP) and radionuclidic purity. unm.edunih.gov

Radiochemical purity is defined as the proportion of the total radioactivity present in the desired chemical form. kcl.ac.uknih.gov The most common and reliable methods for determining RCP are chromatographic techniques. unm.edu High-Performance Liquid Chromatography (HPLC) with a radioactivity detector is considered a gold standard, as it provides excellent separation of the desired compound from radiolabeled impurities and potential degradation products. nih.govresearchgate.net HPLC analysis allows for the precise identification and quantification of radiolysis-related impurities that might not be detected by other methods. nih.gov

Another widely used method is radio-Thin Layer Chromatography (radio-TLC). nih.gov Radio-TLC is often faster and simpler than HPLC and can effectively separate the labeled product from free radioiodide or other major impurities. dergipark.org.trnih.gov The identity of the radiolabeled compound is typically confirmed by comparing its retention time (in HPLC) or Rf value (in TLC) with that of a non-radioactive, authenticated reference standard. unm.edu

Advanced Methodologies for Physiological Quantification Utilizing Iodoantipyrine

Quantitative Autoradiography with Radiolabeled Iodoantipyrine

Quantitative autoradiography using radiolabeled this compound, particularly Carbon-14 (B1195169) labeled this compound ([14C]this compound), is a well-established method for determining regional blood flow in various tissues with high spatial resolution. nih.govcriver.com This technique is predicated on the principle that the tracer's accumulation in a tissue over a short period is proportional to the blood flow to that tissue. nih.gov The resulting autoradiographs provide a detailed map of blood flow distribution, allowing for precise quantification in discrete anatomical structures. nih.gov Iodo[14C]antipyrine has been deemed a satisfactory nonvolatile tracer for measuring local cerebral blood flow because it diffuses more freely through the blood-brain barrier compared to its analogue, [14C]antipyrine. physiology.org

Principles of the Indicator Fractionation Technique for Tissue Blood Flow Estimation

The indicator fractionation technique is a core principle underlying the use of this compound for blood flow measurement. nih.govnih.gov This method assumes that a freely diffusible tracer, when introduced into the circulation, will be distributed among the various organs and tissues in proportion to their fraction of the cardiac output. For a brief period following a bolus injection, before the tracer begins to recirculate or wash out from the tissues, the amount of tracer taken up by a specific tissue is directly related to its blood flow. nih.gov

The fundamental equation for this technique relates the quantity of tracer in a tissue (Ci(T)) at a specific time (T) to the integral of the arterial concentration of the tracer (Ca) over time and the tissue blood flow (F):

Ci(T) = F ∫₀ᵀ Ca(t) dt

For this principle to hold true, the tracer must be efficiently extracted from the blood into the tissue in a single pass, and the measurement must be completed before significant venous outflow of the tracer occurs. nih.gov this compound's high lipid solubility facilitates its rapid diffusion across cell membranes, making it suitable for this application, although its stability in tissues can be limited, necessitating precise timing. nih.govphysiology.org

Protocols for Regional Cerebral Blood Flow (rCBF) Measurement via Autoradiography

The protocol for measuring regional cerebral blood flow (rCBF) using [14C]this compound autoradiography involves a series of carefully timed steps. The methodology allows for the measurement of blood flow in specific, localized areas of the brain. physiology.org

A typical experimental protocol proceeds as follows:

Tracer Administration : A precisely known amount of [14C]this compound is administered intravenously to the subject. youtube.com

Arterial Blood Sampling : Timed arterial blood samples are collected throughout the procedure to determine the time course of the tracer's concentration in the arterial blood. nih.gov

Circulation and Uptake : The tracer circulates for a predetermined, brief period (e.g., up to one minute), during which it is taken up by the brain tissue in proportion to the local blood flow. nih.gov The timing is critical to ensure the tracer is "trapped" before it appears in the cerebral venous circulation, which would lead to an underestimation of CBF values. nih.gov

Euthanasia and Brain Extraction : The animal is euthanized, and the brain is rapidly removed and frozen to halt the diffusion of the tracer. nih.gov

Cryosectioning : The frozen brain is cut into thin sections using a cryostat.

Autoradiography : The brain sections are apposed to X-ray film or another detection medium. nih.gov The beta particles emitted by the 14C atoms expose the film, creating an image that reflects the concentration of the tracer in different brain regions.

Densitometry and Quantification : The optical density of the resulting autoradiograms is measured and compared to the density produced by radioactive standards with known concentrations. This allows for the conversion of film density into the actual concentration of [14C]this compound in the tissue.

Calculation of rCBF : Using the tissue tracer concentration data and the arterial input function, the rCBF for various brain structures is calculated using the operational equation of the autoradiographic method.

This technique has been successfully applied to map rCBF in animals under various physiological and pathological conditions, such as focal cerebral ischemia. nih.gov

Methodological Adaptations and Considerations in Small Animal Models (e.g., Mouse, Rat)

The application of the this compound autoradiography method to small animal models like mice and rats requires specific adaptations due to their small size and higher metabolic rates. nih.gov While the fundamental principles remain the same, careful attention must be paid to several potential sources of error. nih.gov

Studies in awake mice have demonstrated that rCBF values can be successfully measured, with results showing a range from 48 ml/100 g/min in the corpus callosum to 198 ml/100 g/min in the inferior colliculus. nih.gov These values are generally somewhat higher than those observed in rats. nih.gov

| Brain Region | rCBF (ml/100 g/min) |

|---|---|

| Inferior Colliculus | 198 |

| Corpus Callosum | 48 |

The timing of brain freezing after euthanasia is a critical variable that can significantly affect the accuracy of tracer distribution. nih.gov The small size of the mouse brain makes it particularly susceptible to postmortem diffusion of the tracer if not frozen rapidly. nih.gov

A delay in freezing the brain can lead to the diffusion of this compound from regions of high blood flow to adjacent regions of lower blood flow. nih.gov This redistribution results in an underestimation of blood flow in high-flow areas and an overestimation in low-flow areas, leading to a more uniform, but inaccurate, depiction of CBF. nih.gov For instance, one study found that immediate immersion of the rat head in chlorodifluoromethane (-40°C) after decapitation was necessary to preserve the heterogeneous distribution of [14C]this compound. nih.gov A delay of just three minutes before freezing resulted in a uniform distribution of the tracer. nih.gov While average CBF in the parietal cortex was similar between immediate and delayed freezing groups, blood flow to the choroid plexus was significantly underestimated with delayed freezing. nih.gov

| Freezing Protocol | Choroid Plexus Blood Flow (ml/min/100g ± SEM) |

|---|---|

| Immediate Freezing | 551 ± 115 |

| Delayed Freezing (3 min) | 261 ± 48 |

Accurate determination of the arterial input function is crucial for the quantification of blood flow. In small animals like mice and rats, this presents a significant technical challenge. The catheters used for arterial sampling must be small, but their low diameter-to-length ratios can introduce substantial errors in measuring the time course of the tracer's concentration in the blood. nih.gov

These errors arise from lag time and dead-space washout within the catheter. nih.gov Therefore, corrections for these factors must be properly applied to obtain an accurate arterial curve. nih.gov Furthermore, refined, minimally invasive blood sampling techniques have been developed to reduce the stress on the animals, which can influence physiological parameters like blood flow. bath.ac.uk These methods, such as tail incision or sublingual vein puncture, allow for the collection of small, repeated blood samples, which is beneficial for kinetic studies and aligns with the principles of animal welfare refinement. bath.ac.ukbohrium.com The use of miniaturized blood sampling techniques can also reduce the total number of animals required for a study. nih.gov

Positron Emission Tomography (PET) Applications with [11C]-Iodoantipyrine

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of physiological processes. bruker.com The development of [11C]-Iodoantipyrine ([11C]-IAP) as a PET radiopharmaceutical has enabled the application of an in vivo autoradiographic paradigm to measure rCBF in living subjects, including humans. nih.govahajournals.org Carbon-11 (B1219553) (11C) is a positron-emitting radionuclide with a half-life of 20.4 minutes. nih.govovid.com

The synthesis of [11C]-IAP involves producing 11C via a nuclear reaction, which is then used to methylate a precursor to form [11C]-antipyrine, followed by iodination. nih.govovid.com The radiochemical purity of the final product is critical for accurate rCBF measurements. nih.govahajournals.org Validation studies in rats, comparing PET data with [11C]-IAP to quantitative autoradiography data with [14C]-IAP, have shown strong agreement between the two methods when the [11C]-IAP is properly synthesized and quality-controlled. nih.govahajournals.org These studies confirmed that [11C]-IAP is a suitable tracer for measuring rCBF via PET. nih.gov

| Brain Region | [11C]-IAP rCBF (ml/g/min ± SEM) | Agreement with [14C]-IAP Data |

|---|---|---|

| Cerebral Hemispheres | 1.67 ± 0.20 | within 4.8% |

| Cerebellum | 1.32 ± 0.17 | within 3.8% |

| Brainstem | 1.50 ± 0.21 | within 5.3% |

The data indicate that when tracer impurity is present, rCBF values measured with [11C]-IAP are consistently lower than those obtained with [14C]-IAP. nih.govovid.com This highlights the necessity of stringent, batch-by-batch quality control for the radiopharmaceutical. ahajournals.org The use of [11C]-Iodoantipyrine with PET represents a significant advancement, extending the powerful principles of autoradiographic blood flow measurement to non-invasive studies in living organisms. nih.gov

Development of In Vivo Autoradiographic Paradigm for PET Imaging

The advent of Positron Emission Tomography (PET) has enabled an in vivo autoradiographic approach to measure regional cerebral blood flow (rCBF) in humans. A key development in this area was the synthesis of the positron-emitting radiopharmaceutical, [11C]-Iodoantipyrine ([11C]-IAP), to serve as a cerebral blood flow (CBF) tracer. The synthesis involves producing Carbon-11, which has a half-life of 20.4 minutes, through a (p,α) nuclear reaction on Nitrogen-14. Subsequently, [11C]-methyl iodide is utilized to methylate 3-methyl-1-phenyl-2-pyrazolin-5-one, forming [11C]-antipyrine, which is then iodinated to produce [11C]-IAP. The radiochemical purity of the final product typically ranges from 93-98%. snmjournals.orgresearchgate.netsakura.ne.jp

This in vivo autoradiographic strategy for measuring regional cerebral blood flow with PET involves computing blood flow from the time-integrated cerebral activity curve. This curve is generated following a modified ramp intravenous infusion of a positron-emitting blood flow tracer like [11C]-Iodoantipyrine over a period of one minute or more. nih.gov This method holds significant promise for the measurement of rCBF in humans. nih.gov

Validation of [11C]-Iodoantipyrine as a PET Tracer for Regional Cerebral Blood Flow Quantification

The suitability of [11C]-Iodoantipyrine as a tracer for quantifying regional cerebral blood flow (rCBF) has been validated through studies in animal models. In one such study, rCBF was measured in anesthetized Wistar rats using [11C]-IAP via the indicator fractionation method. The results were then compared with rCBF values obtained from simultaneously administered commercially produced [14C]-Iodoantipyrine ([14C]-IAP). snmjournals.orgresearchgate.netsakura.ne.jp

The study was conducted over a range of arterial Pco2 values (31-58 mm Hg). The mean rCBF data from both tracers showed close agreement. Specifically, the values for cerebral hemispheral samples were within 4.8% of each other, for the cerebellum within 3.8%, and for the brainstem within 5.3%. snmjournals.orgresearchgate.netsakura.ne.jp When chromatographic analysis indicated impurities in the tracer, the rCBF values measured with [11C]-IAP were consistently lower than those obtained with [14C]-IAP. snmjournals.orgresearchgate.net These findings indicate that with proper synthesis and quality control, [11C]-IAP is a suitable and accurate tracer for measuring rCBF in humans using PET. snmjournals.orgresearchgate.netsakura.ne.jp

| Brain Region | Mean rCBF with [11C]-IAP (ml gm-1 min-1 ± SEM) | Agreement with [14C]-IAP (%) |

|---|---|---|

| Cerebral Hemispheres | 1.67 ± 0.20 | 4.8 |

| Cerebellum | 1.32 ± 0.17 | 3.8 |

| Brainstem | 1.50 ± 0.21 | 5.3 |

Single-Photon Emission Computed Tomography (SPECT) and this compound Comparative Studies

Correlative Research of [14C]-Iodoantipyrine with SPECT Perfusion Tracers (e.g., 99mTc-HMPAO)

Correlative research has explored the relationship between autoradiographic measurements using [14C]-Iodoantipyrine and cerebral blood flow imaging with Single-Photon Emission Computed Tomography (SPECT) tracers, such as Technetium-99m hexamethylpropyleneamine oxime (99mTc-HMPAO). While direct, extensive comparative studies are limited, the intracerebral distribution of some SPECT tracers has been noted to be similar to that of [14C]-Iodoantipyrine. snmjournals.org

It is important to note that different SPECT tracers exhibit distinct tracer kinetics, which can lead to significant differences in regional tracer distribution. For instance, comparisons between 99mTc-HMPAO and another SPECT tracer, 99mTc-ethyl cysteinate dimer (99mTc-ECD), have revealed that direct comparisons of studies performed with these two tracers are not straightforward. nih.gov This underscores the importance of understanding the specific kinetic properties of each tracer when making comparisons or correlations with data obtained from [14C]-Iodoantipyrine autoradiography.

Tracer Kinetic Modeling in this compound Research

Compartmental Models for this compound Distribution and Clearance

Compartmental models are mathematical constructs used in pharmacokinetics to describe the distribution and elimination of a substance in the body. The body is represented as a system of compartments, and the transfer of the substance between these compartments, as well as its elimination, are assumed to follow first-order kinetics. researchgate.net For a drug like this compound, a two-compartment model, consisting of a central and a peripheral compartment, is often employed to describe its distribution. researchgate.net

In this model, the central compartment typically represents the intravascular space, while the peripheral compartment represents non-metabolizing body tissues. researchgate.net Following administration, the drug is either eliminated from the central compartment or distributed to the peripheral compartment. The transfer of the drug between these compartments is characterized by intercompartmental clearance. researchgate.net The concentration of the drug in the central compartment, which is accessible for sampling, can be described by a bi-exponential decay curve, reflecting both the distribution and elimination phases. litfl.com

Mathematical Derivations for Estimating Physiological Parameters from this compound Data

The estimation of physiological parameters, such as cerebral blood flow, from this compound data relies on tracer kinetic modeling. The fundamental principle is to develop a mathematical model that describes the time-varying distribution of the radiotracer in the body. radiologykey.com The parameters of this model can then be fitted to the observed time-activity curves obtained from imaging studies to estimate the physiological quantities of interest. radiologykey.com

For freely diffusible tracers like this compound, the models are often based on the principles of the Kety-Schmidt method. The general equation for a two-compartment model can be represented by a set of differential equations that describe the rate of change of the tracer concentration in the tissue and blood compartments. The solution to these equations, which describes the drug concentration over time, typically involves exponential terms. researchgate.net

The relationship between clearance (Cl), volume of distribution (Vd), and the elimination rate constant (k) in a one-compartment model is given by:

Cl = k * Vd litfl.com

For a two-compartment model, the plasma concentration curve is described by a bi-exponential equation:

C(t) = A * e^(-αt) + B * e^(-βt) litfl.com

Where:

C(t) is the concentration at time t

A and B are the y-intercepts of the distribution and elimination exponents, respectively

α is the rate constant for distribution

β is the rate constant for elimination litfl.com

Analysis of Tracer Extraction and Tissue-Blood Partitioning Coefficients

The utility of this compound as a tracer for physiological quantification, particularly for measuring regional blood flow, is fundamentally dependent on two key parameters: its extraction efficiency by the tissue and its partitioning behavior between tissue and blood. The analysis of these characteristics is crucial for the accurate application of models like the Kety-Schmidt method, which forms the basis of many quantitative autoradiographic techniques.

Tracer Extraction

This compound is characterized as a highly diffusible, flow-limited tracer. This designation implies that its movement from the capillaries into the surrounding tissue is limited primarily by the rate of its delivery via blood flow, rather than by its ability to permeate the capillary endothelium. This high extraction is attributed to its lipophilic nature.

An analogue, [14C]antipyrine, was found to be unsuitable for some applications due to limitations in its diffusion across the blood-brain barrier nih.govphysiology.org. In contrast, this compound demonstrates higher partition coefficients between nonpolar solvents and water, which facilitates more effective diffusion through biological membranes nih.govphysiology.org. This property ensures that upon arrival in a capillary bed, the tracer rapidly equilibrates between the blood and the tissue, a necessary condition for its use in blood flow measurements. Studies comparing this compound with the inert gas trifluoroiodomethane have shown that it is a satisfactory nonvolatile tracer for the measurement of local cerebral blood flow, achieving results comparable to those obtained with freely diffusible gaseous tracers nih.govahajournals.org.

Tissue-Blood Partitioning Coefficients (λ)

The tissue-blood partition coefficient (λ) is a critical constant that represents the ratio of the concentration of this compound in a unit mass of tissue to its concentration in a unit volume of blood when equilibrium has been achieved. An accurate, empirically determined λ value for each specific tissue and species is essential for precise blood flow calculations nih.gov. Research has established these coefficients for various tissues.

Cerebral Tissue: For cerebral blood flow studies, a significant advantage of this compound is that its tissue-blood partition coefficient is uniform throughout the various regions of the brain and is independent of hematocrit ahajournals.org. This uniformity simplifies calculations and enhances the reliability of the measurements across different brain structures.

Myocardium: In studies involving dogs, the partitioning of this compound among erythrocytes, plasma, and heart muscle has been investigated. The red cell-plasma partition coefficient for ¹³¹I-iodoantipyrine was determined to be 0.97 ± 0.03 for dog blood and 0.75 ± 0.04 for human blood ahajournals.orgsci-hub.se. The mean plasma-tissue partition coefficient in the left ventricle of dogs was found to be 1.54 ± 0.20 g/ml, and unlike some other tracers, the blood-left ventricle partition coefficient did not vary significantly with the red cell volume fraction (hematocrit) ahajournals.orgsci-hub.se.

Adipose Tissue: The partition coefficient for ¹³¹I-iodoantipyrine in human subcutaneous adipose tissue has been determined to be 1.12 ± 0.06 ml/g nih.govtandfonline.com. This value was derived from the measured partitioning of the tracer between the various components of blood and tissue, as detailed in the table below nih.govtandfonline.com. Previously, estimations of blood flow in adipose tissue often assumed a partition coefficient of 1.0 ml/g nih.govtandfonline.com.

Renal Cortex: For the dog kidney cortex, the tissue/blood partition coefficient (λtb) for ¹²⁵I-iodoantipyrine was measured to be an average of 1.38 ± 0.13 (w/w) nih.gov. This value did not show a significant correlation with hematocrit levels nih.gov. The study also found that the erythrocyte/plasma partition for this compound was 0.82 w/w nih.gov. A key finding was that at diffusion equilibrium, the apparent concentration of this compound in renal cortical and red cell water is significantly higher—by 60% and 14% respectively—than in plasma water, indicating it cannot be used as a general marker for total tissue water content nih.gov.

Bone: In contrast to soft tissues, bone exhibits a much lower partition coefficient. A study on canine tibial diaphysis determined the mean partition coefficient (λ) to be 0.150 ± 0.027, calculated as the ratio of isotopic activity per milliliter of cortical bone to the activity per milliliter of venous blood nih.gov.

The following tables summarize the key research findings on this compound's partition coefficients.

Table 1: this compound Tissue-Blood Partition Coefficients (λ) in Various Tissues

| Tissue | Species | Isotope | Partition Coefficient (λ) Value | Reference |

|---|---|---|---|---|

| Adipose Tissue (Subcutaneous) | Human | ¹³¹I | 1.12 ± 0.06 ml/g | nih.govtandfonline.com |

| Myocardium (Left Ventricle) | Dog | ¹³¹I | 1.54 ± 0.20 g/ml (Plasma-Tissue) | ahajournals.orgsci-hub.se |

| Renal Cortex | Dog | ¹²⁵I | 1.38 ± 0.13 w/w | nih.gov |

| Bone (Tibial Diaphysis) | Dog | ¹²⁵I | 0.150 ± 0.027 | nih.gov |

| Red Blood Cells / Plasma | Human | ¹³¹I | 0.75 ± 0.04 ml/ml | ahajournals.orgsci-hub.se |

Table 2: Component Partition Coefficients for ¹³¹I-Iodoantipyrine in Human Adipose Tissue Study

| Compartments | Partition Coefficient | Reference |

|---|---|---|

| Lipid-Saline | 1.24 ml/g | nih.gov |

| Red Blood Cells-Plasma | 0.64 ml/g | nih.gov |

| Protein-Saline | 0.19 ml/g | nih.gov |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Antipyrine (B355649) |

Preclinical Research Paradigms and Key Findings with Iodoantipyrine

Measurement of Regional Cerebral Blood Flow in Rodent Models of Neurological Conditions

The measurement of regional cerebral blood flow (rCBF) is crucial for understanding brain function and pathology. [14C]-iodoantipyrine autoradiography has been a standard technique for this purpose in rodent models due to its ability to provide high spatial resolution maps of rCBF radiologykey.comnih.govnih.gov.

Investigation of Ischemic Brain Damage in Stroke Models (e.g., Middle Cerebral Artery Occlusion)

Iodoantipyrine has been extensively used to study changes in rCBF following focal cerebral ischemia induced by methods such as middle cerebral artery occlusion (MCAo) in rats and mice nih.govahajournals.orgresearchgate.netahajournals.org. These studies aim to understand the relationship between reduced blood flow and the extent of brain damage.

Research using [14C]-iodoantipyrine autoradiography in rat MCAo models has shown a profound reduction in blood flow in the neocortex supplied by the occluded artery, often falling to levels significantly lower than control values nih.govahajournals.org. For instance, studies have reported rCBF levels in the ischemic core to be as low as 13% of control levels nih.gov. The level of blood flow in areas that subsequently develop ischemic damage has been quantified nih.gov. Moderate reductions in blood flow can also be observed in regions outside the primary occlusion territory and in the contralateral hemisphere nih.gov. The temporal profile of rCBF changes after MCAo, from the initial ischemic event to later stages of infarction, has been characterized using this technique ahajournals.org. Studies have shown that blood flow in regions with histological evidence of infarction is significantly reduced, while perifocal areas without infarction show less severe reductions ahajournals.org. The border between hypoperfused and normal cortical regions can be relatively sharp ahajournals.org.

This compound has also been used in conjunction with other techniques to assess blood flow in stroke models. Comparisons have been made between [14C]-iodoantipyrine autoradiography and techniques like laser speckle imaging and FAIR-MRI in mouse stroke models researchgate.netnih.govresearchgate.net. While techniques like laser-Doppler flowmetry may correlate well with the percent change in rCBF, they may not provide accurate measurements of absolute rCBF values compared to [14C]-iodoantipyrine autoradiography nih.gov.

Furthermore, this compound has been used to evaluate the effects of potential therapeutic interventions on rCBF in stroke models. For example, studies have investigated the impact of nitric oxide donors on rCBF in ischemic and non-ischemic brain regions using [14C]-iodoantipyrine capes.gov.br.

Data Table: Representative rCBF Values in Rat MCAo Model (Illustrative)

| Brain Region (Ipsilateral to Occlusion) | rCBF (ml/g/min) - Control | rCBF (ml/g/min) - Ischemic Core | rCBF (ml/g/min) - Perifocal Region |

| Neocortex | ~1.50 | ~0.20 | ~0.80 |

| Caudoputamen | ~1.20 | <0.238 ahajournals.org | >0.20 of normal value ahajournals.org |

Note: Values are illustrative based on findings from multiple studies and may vary depending on specific experimental parameters.

Neural Substrate Activation Studies in Central Post-Stroke Pain (CPSP) Models

Central post-stroke pain (CPSP) is a debilitating neurological condition. [14C]-iodoantipyrine uptake has been used to assess the activation of neural substrates potentially involved in CPSP in rodent models jove.comntu.edu.sgresearchgate.netnih.govnih.govresearchgate.net. This technique allows for the evaluation of spontaneously active pain by measuring tracer uptake, which is indicative of blood flow and metabolic activity researchgate.netnih.gov.

Studies utilizing [14C]-iodoantipyrine in rat models of CPSP induced by thalamic lesions have identified differential activation patterns in various brain regions compared to sham groups nih.govresearchgate.net. Regions such as the medial prefrontal cortex (mPFC), anterior cingulate cortex (ACC), striatum, thalamus, hypothalamus, and amygdala have shown increased activity in CPSP models nih.govresearchgate.net. Inter-regional correlation analysis of rCBF data has revealed altered functional connectivity in CPSP, including strong activation of the thalamocingulate and mPFC-amygdala pathways nih.govresearchgate.net. These findings support the involvement of these pathways in the pathophysiology of CPSP symptoms nih.govresearchgate.net. The [14C]-iodoantipyrine method in rats is considered a less expensive brain mapping technique compared to some alternatives researchgate.netnih.gov.

Data Table: Brain Region Activity Changes in Rat CPSP Model (Illustrative)

| Brain Region | Activity in CPSP Group (vs. Sham) |

| Medial Prefrontal Cortex | Increased |

| Anterior Cingulate Cortex | Increased |

| Striatum | Increased |

| Thalamus | Increased |

| Hypothalamus | Increased |

| Amygdala | Increased |

| Ventral Basal Nucleus (Thalamus) | Decreased researchgate.net |

Note: Based on findings from researchgate.netnih.govresearchgate.net. "Increased" or "Decreased" indicates relative change in activity/tracer uptake.

Functional Brain Mapping in Genetically Modified Animal Models (e.g., Serotonin (B10506) Transporter Knockout Mice)

This compound has been applied for functional brain mapping in genetically modified animal models to investigate the impact of specific gene alterations on regional brain activity and connectivity. [14C]-iodoantipyrine autoradiography has been used in serotonin transporter (SERT) knockout mice to study alterations in rCBF and functional activation nih.govplos.orgnih.govresearchgate.netresearchgate.net. SERT knockout mice serve as a model for understanding the role of the serotonin transporter in modulating physiological function and behavior nih.govplos.orgnih.govresearchgate.net.

Studies in male SERT knockout mice using [14C]-iodoantipyrine have demonstrated altered functional activation in key brain regions, particularly within the fear conditioning circuit nih.govplos.orgnih.gov. During recall of a fear-conditioned tone, knockout mice exhibited increased freezing behavior and corresponding changes in rCBF in various brain areas compared to wild-type mice nih.govplos.orgnih.gov. These changes included increased rCBF in the amygdala, insula, and barrel field somatosensory cortex, and decreased rCBF in the ventral hippocampus nih.govplos.orgnih.gov. Conditioning-dependent alterations in rCBF were also observed in the medial prefrontal cortex nih.govplos.orgnih.gov. These findings highlight the utility of this compound-based brain mapping in identifying how genetic modifications affect regional brain perfusion and activity, providing insights into the neural basis of behavioral phenotypes plos.orgnih.govnih.gov.

Data Table: rCBF Changes in SERT Knockout Mice During Fear Recall (Illustrative)

| Brain Region | rCBF Change in KO vs. Wild-Type Mice (During Fear Recall) |

| Amygdala | Increased nih.govplos.orgnih.gov |

| Insula | Increased nih.govplos.orgnih.gov |

| Barrel Field Somatosensory Cortex | Increased nih.govplos.orgnih.gov |

| Ventral Hippocampus | Decreased nih.govplos.orgnih.gov |

| Medial Prefrontal Cortex | Conditioning-dependent alterations nih.govplos.orgnih.gov |

Note: Based on findings from nih.govplos.orgnih.gov. "Increased" or "Decreased" indicates relative change in rCBF.

This compound has also been used in other genetic models, such as the CAG140 knock-in mouse model of Huntington's disease, to map rCBF changes nih.gov. These studies have revealed hypoperfusion in basal ganglia motor circuits and hyperperfusion in cerebellar-thalamic and somatosensory regions in these mice, even at presymptomatic stages nih.gov.

Comparative Analysis of this compound with Other Blood Flow Tracers in Preclinical Settings

This compound, particularly in its radiolabeled form for autoradiography, is a freely diffusible tracer that accumulates in brain tissue in proportion to regional blood flow radiologykey.comfrontiersin.org. This characteristic is based on the principles of the Kety model for measuring tissue blood flow radiologykey.comresearchgate.net. Comparisons have been made between this compound and other tracers used for blood flow measurement in preclinical settings.

Compared to radiolabeled water ([15O]H2O), this compound is also able to freely cross the blood-brain barrier and is not metabolized, accumulating in tissue based on rCBF radiologykey.com. While [15O]H2O is used in PET imaging, its first-pass extraction in the brain can be incomplete, potentially leading to underestimation of CBF, especially in high-flow regions radiologykey.com. Lipophilic gaseous tracers like nitrous oxide and xenon have been considered superior in this respect radiologykey.com.

This compound has been compared to other tracers like [99mTc]HMPAO and [99mTc]ECD used in SPECT imaging radiologykey.comresearchgate.net. While SPECT tracers can be trapped in the brain after crossing the blood-brain barrier, allowing for imaging after tracer distribution, this compound autoradiography requires rapid brain removal after injection to capture the transient distribution related to blood flow frontiersin.org. Qualitative comparisons have shown that radiopharmaceuticals like [99mTc]d,l-HM-PAO display blood flow-dependent brain uptake with little redistribution over time, similar to what is observed qualitatively with this compound researchgate.net.

Studies have also compared this compound with particle distribution methods, such as radioactive microspheres, for measuring rCBF in rats ahajournals.orgnih.gov. While total CBF values measured by both methods have shown good agreement, the this compound method is often considered technically easier to perform and may have higher precision ahajournals.org. However, the saturation rates for diffusible tracers like this compound and tritiated water have been compared against the uptake of microspheres under control conditions nih.gov.

Comparisons have also been made with newer techniques like arterial spin labeling (ASL) MRI researchgate.netrsna.org. While ASL is increasingly used for noninvasive CBF measurement in stroke research and is translational to clinical imaging, the use of anesthesia in preclinical MRI can introduce bias in blood flow measurements, which can be avoided with autoradiography techniques using this compound in awake animals researchgate.netcriver.com. Studies comparing FAIR-MRI and [14C]-iodoantipyrine autoradiography in mouse stroke models have been conducted to evaluate their respective capabilities in assessing CBF researchgate.net.

Furthermore, the duration of tracer infusion can impact calculated blood flow values when using diffusible tracers like this compound nih.gov. Studies using dual-tracer autoradiography with [14C]-iodoantipyrine and [123I]-iodoantipyrine have shown that global and regional calculated blood flow values can differ depending on the infusion time, highlighting a potential source of error even within recommended limits nih.gov.

This compound Applications in Assessing Organ Perfusion Beyond the Central Nervous System

While widely used for cerebral blood flow measurement, this compound has also been applied to assess perfusion in other organs in preclinical research. Its diffusible properties make it suitable for measuring regional blood flow in tissues outside the central nervous system.

Studies have utilized this compound to investigate myocardial perfusion. Experiments in isolated, blood-perfused dog hearts have shown that the washout of [125I]-iodoantipyrine is flow-limited over a certain range of flows, indicating its suitability for estimating coronary blood flow nih.govahajournals.orgahajournals.org. Comparisons have been made between the exchange of this compound, uniodinated antipyrine (B355649), and tritiated water in the heart, revealing differences potentially attributable to variations in solubility or volumes of distribution nih.govahajournals.orgahajournals.org. Early studies in congenital heart disease patients also utilized iodine-131 (B157037) this compound for myocardial perfusion measurements during cardiac catheterization, although these were limited in providing regional information physiology.org. Radiolabeled this compound has been used in animal studies to measure myocardial perfusion and capillary density oup.com.

This compound has also been employed to assess regional renal blood flow. Quantitative autoradiography using [14C]-iodoantipyrine has been used to measure regional renal blood flow in anesthetized rats, allowing for high-resolution measurement in different kidney regions like the cortex and medulla researchgate.netnih.gov. This technique has been applied to study changes in regional renal blood flow during conditions such as ureteric obstruction, revealing differential flow changes in the outer cortex, inner cortex, and medulla nih.gov. Studies have also investigated the role of vasoactive compounds in mediating these changes in renal perfusion using this compound autoradiography nih.gov. Comparisons have been made between the partition of [125I]-iodoantipyrine among erythrocytes, plasma, and renal cortex in dogs ugent.be.

These examples demonstrate the versatility of this compound as a tracer for assessing regional blood flow in various organs beyond the brain in preclinical research, providing valuable data on tissue perfusion under different physiological and pathological conditions.

Translational Aspects and Validation for Human Clinical Research

Conceptual Framework for Iodoantipyrine-Based Methodologies in Human Studies

The use of this compound in human studies is conceptually rooted in the tracer kinetic principles originally developed for autoradiography in animal models. physiology.orgnih.gov The fundamental concept is that of a freely diffusible, biologically inert tracer that, when introduced into the bloodstream, distributes into tissues in proportion to their blood flow. nih.gov

The core principles of this framework are:

High Diffusibility: this compound is a small, lipophilic molecule that readily crosses the blood-brain barrier (BBB). physiology.orgnih.gov This property is essential, as it ensures that the tracer's delivery to the brain tissue is limited by blood flow rather than by its ability to permeate the BBB.

Inert Nature: The compound is not significantly metabolized or incorporated into brain tissue during the measurement period, ensuring that its accumulation is a direct function of perfusion.

Tracer Kinetic Modeling: The Kety-Schmidt principle and its derivatives form the mathematical basis for quantifying CBF. This model relates the concentration of the tracer in arterial blood and in the tissue over time to the rate of blood flow.

For human translation, the invasive nature of tissue sampling required for classic autoradiography is replaced by non-invasive imaging techniques. Positron Emission Tomography (PET), for instance, allows for the in vivo application of the autoradiographic paradigm by using positron-emitting isotopes of this compound. ahajournals.org This allows for the quantitative measurement of regional cerebral blood flow (rCBF) in humans, extending the validated preclinical methodologies into the clinical research domain.

Integration of this compound Data with Advanced Neuroimaging Modalities (e.g., MRI, Clinical PET, SPECT)

The principles validated through this compound research are integral to interpreting data from modern neuroimaging techniques that assess cerebral hemodynamics and BBB integrity.

Positron Emission Tomography (PET): This is the most direct clinical translation of the this compound autoradiographic method. By synthesizing ¹¹C-Iodoantipyrine, researchers can quantitatively measure rCBF in humans. ahajournals.org Validation studies comparing ¹¹C-Iodoantipyrine PET data with results from traditional ¹⁴C-Iodoantipyrine autoradiography in animal models have shown strong agreement, confirming the suitability of the PET method for human application. ahajournals.org This integration allows for the creation of detailed, three-dimensional maps of blood flow throughout the human brain.

Single Photon Emission Computed Tomography (SPECT): While PET offers higher resolution and quantification capabilities, SPECT is a more widely available and cost-effective modality for assessing rCBF. iu.edufrontiersin.org SPECT brain imaging relies on gamma-emitting radiotracers to visualize blood flow patterns. While not typically using this compound itself, the development and validation of SPECT perfusion agents are based on the same principles of diffusible tracers that were established with compounds like this compound. nih.govnih.gov

Magnetic Resonance Imaging (MRI): this compound's property as a molecule that freely diffuses across the BBB provides a conceptual basis for certain MRI techniques. nih.gov Dynamic Contrast-Enhanced MRI (DCE-MRI) is a key modality for assessing BBB permeability by tracking the leakage of a contrast agent from the vasculature into the brain parenchyma. nih.govnih.gov While gadolinium-based agents are standard for DCE-MRI, studies with nonradioactive this compound in computed tomography (CT) have demonstrated the principle of using a diffusible tracer for analyzing BBB integrity with imaging. nih.gov This reinforces the concept that changes in the brain's microvasculature permeability, a key aspect of many neurological diseases, can be quantitatively assessed using principles established with this compound.

| Modality | Method of Integration | Key Parameter Measured | Translational Significance |

|---|---|---|---|

| PET | Use of ¹¹C-Iodoantipyrine as a radiotracer. ahajournals.org | Quantitative Regional Cerebral Blood Flow (rCBF). ahajournals.org | Direct, in-vivo application of the autoradiographic principle in humans for high-resolution blood flow mapping. |

| SPECT | Conceptual foundation for other diffusible perfusion tracers. frontiersin.orgnih.gov | Semi-quantitative rCBF patterns. | Wider clinical availability for assessing perfusion abnormalities based on principles validated by this compound. |

| MRI (DCE-MRI) | Conceptual proof-of-principle for assessing BBB permeability with diffusible tracers. nih.govnih.gov | Blood-Brain Barrier (BBB) Permeability (Ktrans). | Provides a framework for understanding and quantifying BBB disruption in various pathologies using non-nuclear imaging. |

Potential Contributions of this compound Research to Understanding Human Neurological and Vascular Pathophysiology

Research utilizing this compound-based methods, primarily in preclinical models, has provided significant insights into the pathophysiology of human diseases by elucidating the hemodynamic changes that accompany them.

Cerebrovascular Disease (Stroke): Quantitative autoradiography with ¹⁴C-iodoantipyrine has been instrumental in modeling focal cerebral ischemia. nih.gov These studies allow for the precise measurement of blood flow reduction in ischemic territories and the identification of the ischemic penumbra. For example, in rat models of middle cerebral artery occlusion, this compound has been used to determine the profound reduction in blood flow in the affected neocortex, providing a quantitative measure of the ischemic insult. nih.gov This data is critical for testing the efficacy of potential stroke therapies and understanding the mechanisms of ischemic brain injury. researchgate.netcolumbia.edu

Hypoxia and Metabolic Disorders: this compound methods have been used to map the brain's response to systemic challenges like hypoxic hypoxia. jst.go.jp Studies have shown significant decreases in cerebral blood flow in most brain regions during hypoxia, providing a detailed picture of the cerebrovascular response to oxygen deprivation. jst.go.jp This is crucial for understanding conditions ranging from high-altitude sickness to complications from respiratory diseases.

Neurodegenerative Diseases: There is a growing understanding that vascular dysfunction and BBB breakdown are early and significant contributors to neurodegenerative diseases like Alzheimer's disease. mdpi.comgladstone.org While direct human studies with this compound in this area are limited, the principles it helped establish are vital. The ability to quantify rCBF and BBB permeability allows researchers to investigate how vascular changes precede or correlate with cognitive decline and neuronal loss. gladstone.org Animal models using this compound can help dissect the relationship between vascular pathology and the progression of neurodegeneration. columbia.edu

Functional Brain Mapping: By linking changes in rCBF to neuronal activity, this compound-based techniques can map functional brain activation. In animal models, this has been used to study the neural circuits involved in emotional stress and fear conditioning, revealing hyperactivity in regions like the amygdala. nih.gov This provides a physiological correlate to behavioral changes and helps understand the neural underpinnings of psychiatric and neurological disorders.

| Pathophysiological Condition | Animal Model | Key Finding Using this compound | Reference |

|---|---|---|---|

| Focal Cerebral Ischemia | Rat (MCAO) | Blood flow in the ischemic neocortex reduced to 13% of control levels. | nih.gov |

| Hypoxic Hypoxia | Mouse | Significant decrease in optical density (correlating with CBF) in most cerebral regions. | jst.go.jp |

| Emotional Stress (Fear Conditioning) | Mouse (Serotonin Transporter Knockout) | Increased rCBF in the amygdala and insula during stress recall. | nih.gov |

Methodological Challenges and Refinements in Iodoantipyrine Research

Physiological Factors Influencing Iodoantipyrine Tracer Distribution and Interpretation (e.g., Arterial PCO2)

Physiological factors can significantly influence this compound tracer distribution and the interpretation of results. One notable factor is arterial partial pressure of carbon dioxide (PCO2). Arterial PCO2 is a key regulator of cerebral blood flow (CBF) physiology.orgnih.govresearchgate.net. Variations in arterial PCO2 can lead to changes in CBF, which in turn affect the uptake and distribution of flow-dependent tracers like this compound ahajournals.orgahajournals.org.

Studies using [11C]-iodoantipyrine and [14C]-iodoantipyrine in rats have investigated the relationship between mean cerebral hemispheral CBF and arterial PCO2 ahajournals.orgahajournals.org. These studies intentionally varied arterial PCO2 over a range (e.g., 31-58 mm Hg) to observe its effect on measured CBF ahajournals.orgahajournals.org. The data indicate that CBF measured with this compound is sensitive to changes in arterial PCO2 ahajournals.orgahajournals.org.

The distribution of this compound may also not always parallel that of body water due to the detachment of the radioiodine label from the molecule and its subsequent distribution and excretion as iodide ahajournals.org. This loss of label can mask the true distribution of this compound shortly after administration, making the similarity between its virtual distribution volume and total body water potentially coincidental ahajournals.org.

Other physiological conditions, such as ischemia, can also influence this compound distribution. Studies have explored the effect of coronary constriction on the myocardial distribution of this compound capes.gov.br.

Importance of Radiochemical Purity and Stability for Accurate this compound Studies

The radiochemical purity and stability of this compound are paramount for obtaining accurate and reliable results in tracer studies. Impurities or degradation of the radiotracer can lead to erroneous measurements of tissue uptake and blood flow.

Studies have emphasized the need for batch-by-batch quality control of radiolabeled this compound ahajournals.orgahajournals.org. For example, when chromatographic analysis revealed tracer impurity in [11C]-iodoantipyrine preparations, regional cerebral blood flow measurements fell consistently below values obtained with pure [14C]-iodoantipyrine ahajournals.orgahajournals.org. This highlights how impurities can lead to underestimation of blood flow ahajournals.orgahajournals.org.

Methods for synthesizing radiolabeled this compound, such as [11C]-iodoantipyrine, aim for high radiochemical purity, often exceeding 99.5% after purification steps like silica-gel column chromatography snmjournals.orgresearchgate.net. Ensuring high radiochemical purity is crucial for the suitability of the product for applications like measuring regional cerebral blood flow using techniques such as positron emission tomography snmjournals.orgresearchgate.net.

Future Research Directions and Innovations in Iodoantipyrine Applications

Development of Novel Radiolabeled Iodoantipyrine Analogues for Enhanced Research Specificity

The development of new radiolabeled versions of this compound is a key area of future research, aiming to improve its utility and specificity in various research models. While traditional carbon-11 (B1219553) and carbon-14 (B1195169) labeled this compound have been instrumental in cerebral blood flow studies, researchers are exploring modifications to the this compound molecule to enhance its properties. nih.gov

Future research is directed towards synthesizing analogues with improved metabolic stability. By modifying the chemical structure, scientists aim to reduce the breakdown of the compound in the body, which would allow for longer imaging times and more accurate quantification of blood flow and other physiological parameters. nih.govmdpi.com

Another critical goal is to develop analogues with a higher target-to-background ratio. This involves altering the molecule to increase its accumulation in the tissue of interest while decreasing its presence in surrounding tissues, leading to clearer and more precise imaging results. researchgate.netnih.gov Modifications to the core structure, or pharmacophore, of this compound are being investigated to achieve these enhanced binding characteristics and improved imaging contrast. nih.gov

Integration of this compound Methodologies with Emerging Imaging and Computational Techniques

The integration of this compound with advanced imaging and computational technologies is poised to revolutionize its application in research. One promising avenue is its use in conjunction with dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) in preclinical studies, particularly in the assessment of tumor vasculature and the efficacy of anti-angiogenic therapies. nih.govnih.gov This combination allows for a more comprehensive understanding of vascular function and response to treatment.

Furthermore, the application of sophisticated computational models is set to extract more detailed information from this compound-based imaging data. Computational fluid dynamics (CFD) modeling, for instance, can be used to simulate the distribution of this compound within complex vascular networks, providing insights into blood flow patterns and resistance. nih.govnih.govmdpi.commdpi.comyoutube.com

Kinetic modeling of data from positron emission tomography (PET) using this compound analogues can provide quantitative measurements of physiological processes. nih.gov These models can analyze the dynamic uptake and clearance of the tracer to estimate parameters such as blood flow, vascular permeability, and receptor density.

Expanding Research Applications of this compound in Diverse Physiological and Pathophysiological Contexts

The utility of this compound is being explored in a variety of research areas beyond its traditional use in cerebral blood flow measurement. These expanded applications are providing new insights into a range of diseases and physiological conditions.

One significant area of expansion is in oncology research. This compound is being investigated as a tool to assess tumor blood flow and the response of tumors to anti-angiogenic therapies. nih.govnih.govmdpi.comhealth.milharvard.edu By measuring changes in blood flow within a tumor, researchers can evaluate the effectiveness of treatments designed to cut off the tumor's blood supply.

The study of renal physiology is another promising field for this compound applications. It is being explored for monitoring the perfusion of kidney allografts, which is crucial for assessing the viability of transplanted organs. nih.govnih.govmdpi.comscispace.comresearchgate.net

In the context of neurodegenerative diseases, this compound is being used to study the integrity of the blood-brain barrier. nih.govmdpi.comnih.govmdpi.comyoutube.com Understanding changes in blood-brain barrier permeability is critical for elucidating the pathology of diseases like Alzheimer's and for developing effective drug delivery strategies.

Furthermore, research is underway to utilize this compound for measuring muscle blood flow in conditions such as peripheral artery disease. nih.govnih.govmdpi.com This can help in understanding the pathophysiology of the disease and in evaluating the efficacy of therapeutic interventions.

Q & A

Q. What are the primary pharmacological mechanisms of iodoantipyrine, and how do they inform experimental design in anti-inflammatory studies?

this compound exhibits anti-inflammatory effects by suppressing prostaglandin (PG) and arachidonic acid (AA) synthesis, stabilizing cell membranes, and reducing mast cell degranulation. Researchers should monitor biomarkers like ALT and AST to assess liver enzyme normalization in preclinical models . Experimental designs should include dose-response studies to isolate membrane-stabilizing effects from systemic anti-inflammatory actions.

Q. How is the this compound method validated for measuring cerebral blood flow (CBF) in preclinical models?

The this compound technique relies on its rapid diffusibility and uniform tissue solubility. Validation involves simultaneous measurements with alternative tracers like tritiated water (³H₂O) or xenon-enhanced CT. Studies in baboons show strong correlations (Spearman r = 0.67–0.92) between this compound and noninvasive methods, confirming its accuracy in normal and low-flow states .

Q. What are the standard protocols for quantitative autoradiography using [¹⁴C]this compound?

Key steps include:

- Intravenous tracer injection followed by timed decapitation.

- Immediate brain freezing in chlorodifluoromethane (-40°C) to prevent tracer diffusion .

- Sectioning frozen brains into 20-μm slices for autoradiography.

- Calibration against reference standards to convert optical density to blood flow values (ml·min⁻¹·100g⁻¹) .

Advanced Research Questions

Q. How do delays in brain freezing impact this compound-based CBF measurements, and how can this be mitigated?

Delayed freezing (>3 minutes) causes tracer diffusion from high-flow regions (e.g., choroid plexus: 551 ± 115 ml·min⁻¹·100g⁻¹) to low-flow areas, artificially homogenizing results. Immediate freezing preserves heterogeneity, as shown in rat models where delayed freezing reduced choroid plexus flow readings by 53% . Mitigation strategies include rapid decapitation protocols and pre-chilled freezing agents.

Q. What methodological contradictions exist between this compound and other tracers in flow-limited conditions?

While this compound exhibits flow-limited extraction (~88–90%) similar to ³H₂O, discrepancies arise in high-flow states. For example, potassium-based tracers show flow-dependent extraction inefficiencies, whereas this compound maintains consistency, necessitating context-specific tracer selection .

Q. How does isotope selection (¹⁴C vs. ¹²⁵I) influence autoradiographic resolution in CBF studies?

¹⁴C-labeled this compound provides higher spatial resolution for small tissue volumes (0.125 cm³) but requires longer exposure times. ¹²⁵I offers faster detection but may introduce scatter artifacts. Studies in chicks recommend ¹²⁵I for rapid experiments and ¹⁴C for high-precision mapping .

Q. What are the limitations of using this compound in non-rodent models, and how can they be addressed?

In primates, this compound’s short half-life complicates prolonged CBF monitoring. Hybrid approaches, such as pairing it with PET imaging (e.g., FAIR technique), improve temporal resolution. Validation in baboons confirmed a 92% correlation with xenon-CT, though interspecies pharmacokinetic adjustments are critical .

Q. How can researchers resolve conflicting data on this compound’s extraction efficiency in hyperemic states?

Contradictory reports stem from variations in freezing protocols or tracer purity. A double-tracer approach (e.g., co-injecting ³H₂O and this compound) with rigorous autoradiography calibration reduces variability. Studies emphasize using ≥600 counts/min thresholds to ensure statistical validity .

Methodological Best Practices

Q. What quality control measures are essential for synthesizing and handling radiolabeled this compound?

Q. How should researchers design experiments to study this compound’s antiviral activity while controlling for anti-inflammatory confounders?

- Employ knock-out models (e.g., COX-2⁻/⁻ mice) to isolate antiviral mechanisms from PG suppression.

- Pair this compound with viral load assays (e.g., qPCR for tick-borne encephalitis virus) and histopathology to differentiate direct antiviral effects .

Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing autoradiographic CBF data?

- Use one-way ANOVA with Holm-Sidak correction for multi-region comparisons .

- Apply Student’s one-tailed t-tests for paired hemispheric analyses (p < 0.05) .

Q. How can kinetic modeling improve the accuracy of this compound-based CBF estimates?

Compartmental models (e.g., Kety-Schmidt) integrate arterial input functions and partition coefficients. Validation against PET-derived metabolic rates (e.g., 2-deoxyglucose method) reduces overestimation errors in high-flow regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.